3-Propoxyandrosta-3,5-dien-17-one
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Overview
Description
3-Propoxyandrosta-3,5-dien-17-one: is a synthetic steroidal compound with the molecular formula C22H32O2 and a molecular weight of 328.488 g/mol . It is a derivative of androsta-3,5-dien-17-one, modified with a propoxy group at the third carbon position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxyandrosta-3,5-dien-17-one typically involves the alkylation of androsta-3,5-dien-17-one with a propyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the hydroxyl group at the third carbon, allowing the nucleophilic attack on the propyl halide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Propoxyandrosta-3,5-dien-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Propoxyandrosta-3,5-dien-17-one is used as a precursor in the synthesis of other steroidal compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool to investigate steroid hormone pathways and their impact on cell function .
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of hormone-related disorders .
Industry: In the industrial sector, this compound can be used in the production of steroid-based products, including pharmaceuticals and dietary supplements .
Mechanism of Action
The mechanism of action of 3-Propoxyandrosta-3,5-dien-17-one involves its interaction with steroid hormone receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to changes in gene expression and cellular responses, contributing to its biological effects .
Comparison with Similar Compounds
Androsta-3,5-dien-17-one: The parent compound without the propoxy group.
3-Methoxyandrosta-3,5-dien-17-one: A similar compound with a methoxy group instead of a propoxy group.
3-Ethoxyandrosta-3,5-dien-17-one: A similar compound with an ethoxy group instead of a propoxy group.
Uniqueness: 3-Propoxyandrosta-3,5-dien-17-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This modification may enhance its stability, solubility, or interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-3-propoxy-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-9-11-21(2)15(14-16)5-6-17-18-7-8-20(23)22(18,3)12-10-19(17)21/h5,14,17-19H,4,6-13H2,1-3H3/t17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
AYSCPAAIQQIKPE-PAPPXSOASA-N |
Isomeric SMILES |
CCCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C |
Canonical SMILES |
CCCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C |
Origin of Product |
United States |
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